molecular formula C8H9BrClNO B13001699 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one

3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one

Cat. No.: B13001699
M. Wt: 250.52 g/mol
InChI Key: LHUKNOVZXBTXCS-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one is a heterocyclic organic compound. It features a pyridinone core substituted with bromine, chlorine, ethyl, and methyl groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms into the pyridinone ring.

    Alkylation: Addition of ethyl and methyl groups to the pyridinone core.

Industrial Production Methods

Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The pyridinone core can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various halogenated derivatives, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one would depend on its specific application. For example, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, inhibiting its activity through competitive or non-competitive binding.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one: can be compared with other halogenated pyridinones, such as:

Uniqueness

The unique combination of substituents in this compound might confer specific chemical reactivity or biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

3-bromo-4-chloro-1-ethyl-6-methylpyridin-2-one

InChI

InChI=1S/C8H9BrClNO/c1-3-11-5(2)4-6(10)7(9)8(11)12/h4H,3H2,1-2H3

InChI Key

LHUKNOVZXBTXCS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=C(C1=O)Br)Cl)C

Origin of Product

United States

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